BOC-D-GLU(OALL)-OH
Description
Contextualization within Protected Amino Acid Building Blocks
Protected amino acids are the cornerstone of peptide synthesis and are indispensable in the creation of peptidomimetics and other complex organic molecules. merckmillipore.com Protecting groups are chemical moieties temporarily attached to reactive functional groups, such as the amino and carboxyl groups of an amino acid, to prevent them from undergoing unwanted reactions during a chemical transformation. The choice of protecting group is critical and is dictated by the specific reaction conditions and the desired final product.
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for the α-amino function of amino acids. vulcanchem.com Its stability under basic conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), make it a versatile tool in peptide synthesis. vulcanchem.com BOC-D-GLU(OALL)-OH fits within this class of reagents, offering the well-established advantages of BOC protection. vulcanchem.com
The side chain of glutamic acid also requires protection to prevent side reactions. In this compound, the γ-carboxylic acid is protected as an allyl ester (OAll). vulcanchem.com This allyl group is stable during the removal of the BOC group, a property known as orthogonality. sigmaaldrich.com The allyl group can be selectively cleaved under mild conditions using palladium(0) catalysts, leaving other protecting groups intact. vulcanchem.com This orthogonal protection strategy is crucial for the synthesis of complex peptides with modified side chains or for the creation of branched or cyclic peptides. sigmaaldrich.com
Significance of D-Amino Acids in Advanced Chemical Synthesis
While L-amino acids are the proteinogenic amino acids found in most natural proteins, D-amino acids have garnered significant interest in advanced chemical synthesis for their unique properties and biological activities. biopharmaspec.comtandfonline.com The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation by proteases, which primarily recognize and cleave peptide bonds involving L-amino acids. biopharmaspec.comtaylorandfrancis.com This increased stability can enhance the in vivo half-life of peptide-based drugs. biopharmaspec.com
D-amino acids are also found in nature, particularly in the cell walls of bacteria and in some peptide antibiotics. taylorandfrancis.com For instance, D-alanine and D-glutamic acid are essential components of peptidoglycan, the structural polymer of bacterial cell walls. This has inspired the use of D-amino acids in the development of novel antimicrobial agents.
Furthermore, the stereochemistry of amino acids plays a critical role in the three-dimensional structure and function of peptides and proteins. By introducing D-amino acids, chemists can create novel peptide conformations and explore new biological activities. tandfonline.com The availability of chirally pure D-amino acid building blocks, such as this compound, is therefore essential for the rational design and synthesis of these modified peptides. asm.org
Overview of Strategic Utility in Complex Molecular Construction
The unique combination of a D-amino acid core and orthogonal BOC and allyl protecting groups makes this compound a strategically valuable tool for the construction of complex molecules. chemimpex.com Its applications extend beyond simple linear peptide synthesis and into the realm of more intricate molecular architectures.
The ability to selectively deprotect the α-amino group and the γ-carboxylic acid allows for precise control over bond formation. vulcanchem.com For example, after incorporating this compound into a peptide chain and removing the BOC group, the newly freed amino group can be further elongated. Subsequently, the allyl group on the glutamic acid side chain can be removed to allow for the formation of a lactam bridge with another part of the peptide, creating a cyclic peptide. sigmaaldrich.com Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.
Moreover, the free carboxyl group of the glutamic acid side chain, after deprotection, can serve as a handle for the attachment of other molecules, such as reporter groups, targeting ligands, or other bioactive moieties. chemimpex.com This versatility makes this compound a key intermediate in the synthesis of complex bioconjugates and peptidomimetics. chemimpex.com The compound's utility is particularly evident in solid-phase peptide synthesis (SPPS), where the orthogonal protection scheme facilitates the stepwise assembly of complex peptides on a solid support. merckmillipore.comvulcanchem.com
Below is a table summarizing the key properties of this compound:
| Property | Value/Description |
| Synonyms | This compound, Boc-D-glutamic acid 5-allyl ester |
| CAS Number | 259221-91-5 |
| Molecular Formula | C₁₃H₂₁NO₆ |
| Molecular Weight | 287.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane (B109758), chloroform, DMF; poorly soluble in water |
| Stability | The BOC group is sensitive to strong acids, while the allyl group is sensitive to Pd(0) catalysts. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679040 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259221-91-5 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Glu Oall Oh
Approaches to Amino Protection (BOC) and Carboxyl Esterification (Allyl)
The synthesis of BOC-D-GLU(OALL)-OH hinges on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions, allowing for selective chemical modifications. fiveable.me In this case, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (BOC) group, while the γ-carboxyl group is masked as an allyl ester, which can be cleaved by a palladium(0) catalyst. vulcanchem.compeptide.com This strategy provides a free α-carboxylic acid for subsequent peptide bond formation.
The typical synthetic route commences with the protection of the α-amino group of D-glutamic acid. vulcanchem.com This is commonly achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a basic aqueous medium. vulcanchem.com The resulting intermediate, BOC-D-GLU-OH, possesses two free carboxylic acid groups. vulcanchem.comusbio.net
The subsequent step involves the selective esterification of the γ-carboxylic acid with allyl alcohol. vulcanchem.com This selective reaction is a critical step, and various coupling agents can be employed to facilitate this transformation. The use of the allyl group for side-chain protection is advantageous as it is stable to the acidic conditions used for Boc group removal and the basic conditions often used in peptide synthesis. peptide.com
Reaction Conditions and Optimization for Ester and Carbamate (B1207046) Formation
The formation of the carbamate (BOC protection) and the ester (allyl protection) are crucial steps that require careful optimization of reaction conditions to ensure high yields and purity.
For the BOC protection of D-glutamic acid, the reaction is typically carried out in a mixed solvent system, such as dioxane and water, at a controlled pH, usually between 9 and 10, and at low temperatures (0-5°C). vulcanchem.com Sodium hydroxide (B78521) is commonly used to maintain the basic pH. vulcanchem.com After the reaction is complete, the pH is adjusted to the acidic range (pH 2-3) with an acid like hydrochloric acid to precipitate the BOC-D-GLU-OH product. vulcanchem.com
The selective γ-esterification with allyl alcohol often employs a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com The reaction is typically performed in an anhydrous organic solvent, for instance, dichloromethane (B109758), at a reduced temperature (e.g., 0°C) to minimize side reactions. vulcanchem.com The choice of coupling agent and reaction conditions is critical to favor the formation of the γ-ester over the α-ester, leveraging the different steric and electronic environments of the two carboxylic acid groups.
| Reaction Step | Reagents | Solvent | Temperature | pH | Key Considerations |
| BOC Protection | D-Glutamic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide | Dioxane/Water | 0-5°C | 9-10 | Maintaining pH is crucial for selective N-protection. |
| Allyl Esterification | BOC-D-GLU-OH, Allyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 0°C | N/A | Anhydrous conditions are important to prevent hydrolysis of the activated ester. |
Control and Preservation of Stereochemical Integrity During Synthesis
Maintaining the D-configuration at the α-carbon of the glutamic acid backbone is paramount throughout the synthesis. The starting material, D-glutamic acid, possesses the desired stereochemistry, and the subsequent reaction steps must be designed to avoid racemization. nih.gov
The conditions for both BOC protection and allyl esterification are generally considered mild and are not expected to cause significant epimerization at the α-carbon. vulcanchem.commasterorganicchemistry.com The absence of strong bases or high temperatures in the key reaction steps helps to preserve the stereochemical integrity of the chiral center. d-nb.info
However, certain reagents and conditions can potentially lead to racemization. For instance, the activation of the carboxylic acid can sometimes lead to the formation of an oxazolone (B7731731) intermediate, which can tautomerize and lead to a loss of stereochemical purity. The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this side reaction. While not explicitly detailed for this specific synthesis in the provided results, it is a general principle in peptide chemistry.
Analytical techniques such as polarimetry, which measures the optical rotation of the compound, and chiral chromatography are essential to confirm the enantiomeric purity of the final this compound product. vulcanchem.com The expected negative optical rotation for a D-configuration compound serves as a key quality control parameter. vulcanchem.com
Strategic Application in Advanced Chemical Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and natural products. The D-configuration of the alpha-carbon in BOC-D-GLU(OALL)-OH makes it an invaluable chiral synthon, enabling the introduction of specific stereochemistry into a target molecule. vulcanchem.com
Incorporation into Stereoselective Transformations
The defined stereochemistry of this compound is crucial for its role in stereoselective transformations, where the goal is to produce a specific stereoisomer of a product. wiley.comnih.gov This is particularly important in the synthesis of bioactive molecules where biological activity is often dependent on the precise three-dimensional arrangement of atoms. For instance, in the synthesis of complex natural products or their analogs, the glutamic acid backbone of this compound can be incorporated to establish a key chiral center, influencing the stereochemical outcome of subsequent reactions. The principles of using chiral amino acids, such as D-glutamic acid derivatives, in stereoselective synthesis are well-established, with documented applications in the preparation of complex molecules like 4-methylproline derivatives. rsc.org
The presence of the BOC and allyl protecting groups allows for its integration into multi-step synthetic sequences where other functional groups need to be manipulated without affecting the chiral center. vulcanchem.com The allyl group, for example, can be selectively removed under neutral conditions using a palladium catalyst, leaving the acid-labile BOC group and the peptide backbone intact. vulcanchem.com This orthogonality is a key feature in modern synthetic chemistry.
Design of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While direct examples of this compound being used as a chiral auxiliary are not extensively documented in the provided search results, the principles of using chiral molecules for this purpose are well-established. Chiral amino acids and their derivatives are frequently employed in the synthesis of chiral auxiliaries and organocatalysts. rsc.orgresearchgate.net
For example, the chiral backbone of D-glutamic acid could be used to construct a ligand for an asymmetric catalyst. The functional groups on this compound, the free carboxylic acid and the protected amine and side chain, provide handles for attachment to a metal center or a larger catalytic scaffold. The stereochemistry of the D-glutamic acid core would then influence the spatial arrangement of the catalyst, enabling it to direct the stereoselective transformation of a substrate.
Integration into Peptide and Peptidomimetic Scaffolds
This compound is a valuable building block in the synthesis of peptides and peptidomimetics. chemimpex.com The incorporation of D-amino acids can increase the metabolic stability of peptides and can induce specific secondary structures. chemimpex.comnih.gov
Application in Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis, this compound offers strategic advantages due to its orthogonal protecting groups. vulcanchem.com The BOC group is stable to the basic conditions often used for saponification of methyl or ethyl esters but is readily cleaved by acids like trifluoroacetic acid (TFA). vulcanchem.com Conversely, the allyl ester is stable to the acidic conditions used for BOC-group removal but can be selectively cleaved using palladium(0) catalysts. vulcanchem.com This orthogonality allows for the selective deprotection of either the N-terminus or the side-chain carboxyl group, enabling the stepwise elongation of the peptide chain or the introduction of side-chain modifications at any stage of the synthesis.
| Protecting Group | Cleavage Condition | Stability |
| BOC (tert-butyloxycarbonyl) | Acidic (e.g., TFA) | Stable to basic conditions, Pd(0) |
| OAll (Allyl ester) | Pd(0) catalyst | Stable to acidic and basic conditions |
This selective deprotection is particularly useful in the synthesis of complex peptides containing multiple glutamic acid residues that require differential protection. vulcanchem.com
Utility in Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is a widely used technique for the efficient synthesis of peptides. csic.es While the Fmoc/tBu strategy is more common, the Boc/Bzl strategy remains important, especially for the synthesis of long or difficult peptide sequences. csic.esiris-biotech.de this compound can be utilized in Boc-based SPPS. vulcanchem.com The standard cycle in Boc-SPPS involves the removal of the N-terminal Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. csic.es
The allyl protection on the side chain of this compound provides an orthogonal handle for on-resin modifications. After the peptide chain has been assembled, the allyl group can be selectively removed on the solid support, and the liberated side-chain carboxyl group can be used for various modifications, such as:
On-resin cyclization: Forming a lactam bridge with a side-chain amine or the N-terminal amine.
Labeling: Attaching fluorescent dyes, biotin, or other reporter groups. peptide.com
Conjugation: Linking the peptide to other molecules like lipids or sugars. peptide.com
This on-resin modification capability is a powerful tool for creating complex and functionally diverse peptides.
Contribution to the Design of Conformationally Constrained Peptidomimetics
Conformationally constrained peptidomimetics are designed to mimic the bioactive conformation of a peptide while having improved properties such as increased stability and receptor selectivity. nih.govresearchgate.net The incorporation of D-amino acids and the formation of cyclic structures are common strategies to achieve conformational constraint. nih.govacs.org
This compound can be a key component in the synthesis of such peptidomimetics. The D-configuration of the amino acid can induce specific turns or secondary structures in the peptide backbone. researchgate.net Furthermore, the orthogonally protected side chain is instrumental in the formation of lactam bridges, which are covalent bonds that cyclize the peptide and restrict its conformational freedom. researchgate.net For example, after incorporation into a peptide sequence, the allyl group of the glutamic acid residue can be removed, and the resulting carboxylic acid can be coupled with a side-chain amine of another amino acid (e.g., lysine) to form a side-chain-to-side-chain lactam bridge. This approach has been successfully used to create potent and selective ligands for various receptors. researchgate.net
Utilization in Macrocyclic Compound Construction
The orthogonally protected amino acid, this compound, is a highly valuable building block in synthetic chemistry, particularly for the construction of macrocyclic compounds. Its unique structure, featuring a tert-Butyloxycarbonyl (Boc) group on the N-terminus and an allyl (All) ester protecting the side-chain carboxylic acid, allows for selective deprotection and modification. This dual protection strategy is instrumental in the sophisticated synthesis of cyclic peptides and peptidomimetics, enabling the formation of complex molecular architectures through various cyclization methodologies.
Precursor in Ring-Closing Metathesis (RCM) Methodologies
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile reaction for the formation of carbon-carbon double bonds in the construction of unsaturated macrocycles. wikipedia.org In this context, this compound serves as a critical component by providing one of the necessary terminal alkene functionalities for the metathesis reaction. The synthesis of a macrocycle via RCM requires a linear precursor containing at least two alkene groups. mdpi.com The allyl ester on the side chain of the glutamic acid derivative can, in some advanced strategies, participate as one of these reactive handles.
More commonly, the strategic value lies in its combination with other olefin-containing amino acids, such as allylglycine, within a peptide sequence. For instance, a linear peptide can be assembled incorporating both this compound and another amino acid with an alkene side chain. While the allyl group on the glutamic acid side chain is primarily used as a protecting group for subsequent macrolactamization, its potential for RCM exists, particularly in the design of complex bicyclic or constrained structures. The primary RCM reaction would typically occur between two other specifically introduced olefinic side chains.
The RCM reaction is catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock. wikipedia.orgnih.gov These catalysts are known for their high functional group tolerance, making them ideal for use with complex molecules like protected peptides. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. For example, second-generation Grubbs and Hoveyda-Grubbs catalysts often provide higher activity and stability. frontiersin.org The synthesis of an all-carba head-to-tail macrocycle has been achieved by introducing allylglycine at both the C- and N-termini of a peptide, followed by RCM using a Hoveyda-Grubbs II catalyst. frontiersin.org This demonstrates the principle of using olefin-bearing residues to form macrocycles, a strategy where an appropriately functionalized glutamic acid derivative could readily participate.
Table 1: Examples of Catalysts and Conditions in Peptide RCM
| Catalyst | Typical Substrate | Solvent | Conditions | Outcome | Reference |
| Grubbs' Catalyst (1st Gen) | Di-olefinic peptide | CH₂Cl₂ | 40°C, 10-15 mol% catalyst | Formation of γ- and δ-lactones | nih.gov |
| Grubbs' Catalyst (2nd Gen) | Resin-bound di-olefinic peptide | TFE/CH₂Cl₂ | Room Temp | Facile on-resin cyclization | mdpi.com |
| Hoveyda-Grubbs' Catalyst (2nd Gen) | Resin-bound peptide with N- and C-terminal Allylglycine | DMF/CH₂Cl₂ | 100°C, 30 mol% catalyst | Head-to-tail carba macrocycle | frontiersin.org |
Application in Macrolactamization and Other Intramolecular Cyclization Reactions
One of the most significant applications of this compound is in macrolactamization, a process that forms a cyclic amide bond. The orthogonal nature of the Boc and allyl protecting groups is central to this strategy. The Boc group is acid-labile, while the allyl group is typically removed by palladium(0)-catalyzed hydrostannolysis or reaction with a scavenger. nih.govrsc.org This allows for the selective deprotection of the glutamic acid side-chain carboxyl group without disturbing other acid-sensitive protecting groups (like tBu) or the peptide's linkage to a resin support.
The typical synthetic sequence for macrolactamization using this building block is as follows:
Solid-Phase Peptide Synthesis (SPPS): A linear peptide precursor is assembled on a solid support, incorporating this compound at a desired position.
Allyl Deprotection: The allyl group on the glutamic acid side chain is selectively cleaved. This is commonly achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) to trap the allyl cation. nih.govrsc.org This step unmasks the side-chain carboxylic acid.
N-terminal Deprotection: The N-terminal protecting group of the linear peptide is removed to expose a free amine.
Intramolecular Cyclization: The newly exposed N-terminal amine reacts with the side-chain carboxylic acid of the glutamic acid residue. This head-to-side-chain cyclization is promoted by peptide coupling reagents. A variety of reagents can be used to facilitate this amide bond formation, including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole). nih.govrsc.orgnih.gov
This on-resin cyclization approach is highly efficient, as it minimizes intermolecular side reactions that can lead to oligomerization, a common issue in solution-phase cyclizations. rsc.org The pseudo-dilution effect provided by the solid support favors the desired intramolecular reaction. acs.org
Table 2: Reagents for Allyl Deprotection and Macrolactamization
| Step | Reagent(s) | Purpose | Reference |
| Allyl Deprotection | Pd(PPh₃)₄ and Phenylsilane (PhSiH₃) | Cleavage of the allyl ester to reveal the side-chain carboxylic acid. | nih.govrsc.org |
| Macrolactamization | PyAOP, HOAt, DIPEA | On-resin amide bond formation to form the macrocycle. | nih.gov |
| Macrolactamization | BOP, DIPEA | On-resin cyclization to form the peptide macrocycle. | nih.gov |
| Macrolactamization | DIC, HOBt | On-resin macrolactamization without dimer formation. | rsc.org |
Role in the Synthesis of Complex Natural Product Analogs
The robust and flexible methodology offered by this compound makes it a key tool in the total synthesis and modification of complex natural products and their analogs. Many biologically active natural peptides, such as mannopeptimycins and tyrocidines, possess a macrocyclic structure that is essential for their function. rsc.orgnih.gov Synthesizing libraries of analogs of these compounds is a critical strategy for probing structure-activity relationships (SAR) and developing new therapeutic agents.
In the synthesis of analogs of the antibiotic tyrocidine, for example, a library of compounds was generated using a solid-phase approach. nih.gov An Nα-Fmoc-Asp-O-allyl residue (an aspartic acid analog of the glutamic acid derivative) was used to anchor the growing peptide chain to the resin via its side chain. After assembly of the linear peptide, the allyl group was removed with Pd(PPh₃)₄, and on-resin cyclization was performed using PyBOP/HOBt to furnish the cyclic peptide library. nih.gov A similar strategy employing a glutamic acid derivative allows for the creation of a diverse set of macrocyclic peptide analogs for high-throughput screening.
This approach was also utilized in the total synthesis of the revised structure of MA026, a cyclodepsipeptide. rsc.org The synthesis began by loading Fmoc-D-Glu-OAll onto a super acid-labile (SAL) resin via its side-chain carboxylic acid. Following the assembly of a linear octadepsipeptide, the allyl and Alloc protecting groups were simultaneously removed using Pd(PPh₃)₄/PhSiH₃. Subsequent on-resin macrolactamization was performed with DIC/HOBt to yield the desired macrocyclic structure efficiently and without the formation of dimers. rsc.org These examples underscore the pivotal role of allyl-protected glutamic acid derivatives in providing a reliable cyclization point for the construction of complex and biologically relevant macrocycles.
Protecting Group Chemistry and Orthogonal Deprotection Strategies
BOC (tert-Butoxycarbonyl) Group Chemistry
The tert-Butoxycarbonyl (BOC) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. researchgate.netamericanpeptidesociety.orgwikipedia.org Its popularity stems from its stability under a wide range of conditions and its facile removal under specific acidic conditions. researchgate.netwikipedia.org
Acid-Labile Deprotection Methodologies
The cleavage of the BOC group is typically achieved using strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene (B52900) gas. masterorganicchemistry.com This process ultimately yields the free amine and carbon dioxide. Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. americanpeptidesociety.orghighfine.com
The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive groups. For instance, a solution of TFA in dichloromethane (B109758) (DCM) is a widely used and effective method for BOC deprotection. highfine.com Alternatively, a solution of HCl in an anhydrous solvent like dioxane offers a different set of conditions that can be advantageous in certain synthetic routes. researchgate.netnih.govresearchgate.net
Table 1: Common Acid-Labile Deprotection Conditions for the BOC Group
| Reagent | Solvent | Typical Concentration | Typical Reaction Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 15-60 min | highfine.comresearchgate.net |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 30 min | researchgate.netnih.gov |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1-2 M | 1-2 hours | highfine.com |
Selective Cleavage in Multi-Functionalized Systems
A key advantage of the BOC group is the ability to achieve its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents. researchgate.netorganic-chemistry.org This orthogonality is fundamental to complex multi-step syntheses. In the context of BOC-D-GLU(OALL)-OH, the BOC group can be cleaved with acid without affecting the allyl ester on the side chain. thermofisher.comgoogle.com This allows for the elongation of the peptide chain at the N-terminus while the γ-carboxyl group remains protected for subsequent modifications. Studies have shown that reagents like 4 M HCl in dioxane can efficiently deprotect the Nα-Boc group in the presence of tert-butyl esters and other acid-sensitive groups, highlighting the fine-tuning possible with this methodology. researchgate.net
Allyl Ester (OALL) Protecting Group Chemistry
The allyl ester (OALL) is a valuable protecting group for carboxylic acids, prized for its stability under both acidic and basic conditions used for the deprotection of other common protecting groups like BOC and Fmoc. thermofisher.comorganic-chemistry.org
Palladium-Catalyzed Deprotection Mechanisms
The removal of the allyl group is most commonly achieved through palladium(0)-catalyzed allylic substitution. lookchem.comresearchgate.nettaylorfrancis.com The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and liberating the free carboxylic acid. A widely used catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. researchgate.nettaylorfrancis.com
A variety of scavengers can be employed in this reaction, with common choices including morpholine, dimedone, phenylsilane (B129415), and barbituric acid derivatives. lookchem.comresearchgate.nettaylorfrancis.com The choice of scavenger can influence the reaction rate and efficiency.
Table 2: Typical Conditions for Palladium-Catalyzed Allyl Ester Deprotection
| Catalyst | Scavenger | Solvent | Typical Reaction Time | Reference(s) |
| Pd(PPh₃)₄ | Morpholine | THF/CHCl₃ | 1-3 hours | thermofisher.com |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | 30 min | researchgate.netrsc.org |
| Pd(PPh₃)₄ | 1,3-Dimethylbarbituric acid | THF | 1-24 hours | jku.at |
Integrated Orthogonal Deprotection Sequences
The combination of BOC and allyl protecting groups in a single molecule like this compound enables sophisticated synthetic strategies. For instance, in the synthesis of a complex peptide, the N-terminal BOC group can be repeatedly removed with acid to allow for chain elongation. Once the desired peptide backbone is assembled, the side-chain allyl ester of the glutamic acid residue can be selectively cleaved using palladium catalysis. This exposes a free carboxylic acid on the side chain, which can then be used for various modifications, such as cyclization to form a lactam bridge with a free amino group elsewhere in the peptide, or for the attachment of other molecules like labels or pharmacophores. rsc.orguniversiteitleiden.nlgoogle.com This integrated approach provides a high degree of control and flexibility in the synthesis of structurally diverse and functionally complex peptides.
Sequential Removal Strategies for Divergent Synthesis
The orthogonal nature of the BOC and allyl groups in this compound is a powerful tool for divergent synthesis. In this strategy, a single, complex intermediate is used to generate a library of structurally distinct molecules through different chemical manipulations. The ability to selectively deprotect either the N-terminus or the C-terminal side chain of the glutamic acid residue allows for the targeted modification of one site while the other remains protected.
For instance, a synthetic route can be designed where the allyl group is first removed to expose the γ-carboxylic acid. This free acid can then be coupled with an amine to form a side-chain amide bond, creating a branched peptide structure. rsc.org Following this modification, the N-terminal BOC group can be removed under acidic conditions to allow for the elongation of the peptide backbone from the α-amino group.
Conversely, the BOC group can be removed first, allowing for the extension of the peptide chain from the N-terminus. The allyl group on the side chain remains intact throughout these steps. At a later stage, the allyl group can be cleaved to reveal the γ-carboxylic acid, which can then be used for cyclization with the N-terminus or another side chain to form a lactam bridge. google.com This sequential approach is invaluable for creating complex peptide architectures such as cyclic peptides, branched peptides, and glycopeptides. nih.govgoogle.com
A practical example involves the synthesis of both a free amine and a free carboxylic acid from a common precursor for attachment to a scaffold. ualberta.ca The amine can be deprotected using 10% TFA in dichloromethane, with careful monitoring to prevent the cleavage of a tert-butyl ester, while the fully deprotected di-acid can be obtained with a more robust 50% TFA treatment, followed by re-protection of the desired functional group. ualberta.ca
Compatibility and Selectivity in Protecting Group Manipulation
The success of any synthetic strategy employing this compound hinges on the high fidelity of the deprotection steps. The conditions for removing either the BOC or the allyl group must be carefully chosen to ensure complete cleavage of the target group without affecting the other protecting groups present in the molecule.
Allyl Group Removal: The deprotection of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger. acsgcipr.orggoogle.com The scavenger is necessary to trap the allyl group after it is cleaved, preventing it from re-alkylating other nucleophilic sites in the peptide. A variety of scavengers have been successfully employed, each with its own advantages.
| Catalyst | Scavenger/Reagent System | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenyltrihydrosilane (PhSiH₃) | CH₂Cl₂ | Neutral conditions, compatible with Boc and Fmoc groups. | researchgate.net |
| Pd(PPh₃)₄ | N-Methylmorpholine (NMM)/Acetic Acid | CHCl₃ | Commonly used in automated solid-phase synthesis. | google.com |
| Pd(PPh₃)₄ | Tributyltin Hydride (Bu₃SnH) | - | Effective but raises toxicity concerns due to tin residues. | uva.nl |
| Pd(0) | Barbituric Acid Derivatives | MeOH or aq. 1,4-Dioxane | Mild conditions, proceeds at room temperature. | organic-chemistry.org |
BOC Group Removal: The BOC group is reliably removed under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system. wikipedia.orgiris-biotech.de The concentration of TFA can be modulated to control the rate of deprotection. It is also common to include a cation scavenger, such as anisole (B1667542) or thioanisole, in the reaction mixture. wikipedia.org These scavengers prevent the tert-butyl cation, which is formed upon cleavage of the BOC group, from causing unwanted alkylation of sensitive residues like tryptophan or methionine.
| Reagent System | Solvent | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly efficient method. Often used at 25-50% concentration. | wikipedia.org |
| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Alternative strong acid for deprotection. | wikipedia.org |
| Aluminum Chloride (AlCl₃) | - | Allows for selective cleavage in the presence of other acid-sensitive groups. | wikipedia.org |
| Trimethylsilyl Iodide (TMSI) then Methanol | - | Useful for substrates where other methods are too harsh. | wikipedia.org |
The compatibility of these deprotection schemes with other protecting groups is a critical consideration. For example, the palladium-catalyzed removal of the allyl group is fully compatible with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is widely used for N-terminal protection in SPPS. researchgate.net This three-dimensional orthogonality (Acid-labile Boc, base-labile Fmoc, and palladium-labile All) provides chemists with a versatile toolkit for the synthesis of highly complex and functionalized peptides. google.com However, potential incompatibilities must be noted. For instance, the conditions used to remove the Dde or ivDde protecting groups (2% hydrazine (B178648) in DMF) can lead to the undesired reduction of the allyl group's double bond. This can be suppressed by the addition of allyl alcohol to the reagent mixture. sigmaaldrich.com
Derivatization and Functionalization of Boc D Glu Oall Oh Derivatives
Transformations at the Unprotected Carboxylic Acid Group
The presence of a free carboxylic acid at the α-carbon is a primary site for molecular elaboration, most commonly through the formation of amide or ester bonds. These reactions are fundamental to peptide synthesis, where BOC-D-GLU(OALL)-OH can be incorporated into a growing peptide chain.
The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net This is typically achieved using a variety of coupling reagents developed to promote efficient, high-yield reactions while minimizing side reactions, particularly racemization at the chiral α-carbon. uni-kiel.de Common methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. uni-kiel.de
Another major class of activating agents includes onium salts, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU). uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive activated ester in situ, which is then readily coupled with a primary or secondary amine. researchgate.netuni-kiel.de The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates, for instance, to couple sterically hindered amino acids. uni-kiel.de
Beyond amide formation, the carboxylic acid can also be converted into various esters through esterification reactions, further expanding its synthetic utility.
Table 1: Common Coupling Reagents for Carboxylic Acid Activation
| Reagent Class | Example Reagent(s) | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms a reactive O-acylisourea intermediate. | Widely used, but can form insoluble urea (B33335) byproducts. uni-kiel.de |
| Onium Salts (Uronium) | HBTU, TBTU | Forms an activated ester (OBt or other) for efficient coupling. | High coupling efficiency; byproducts are generally soluble. uni-kiel.de |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. | Effective for sterically hindered couplings and reduces racemization. |
| Immonium Salts | (Boc)₂O/DMAP | Forms a reactive activated ester species via a pyridinium (B92312) intermediate. uni-kiel.de | Useful for specific applications and can be a cost-effective option. uni-kiel.de |
Chemical Modifications of the Allyl Moiety
The allyl ester protecting the γ-carboxyl group is an orthogonally protected functional group. It is stable under the acidic conditions used to remove the Boc group and the basic conditions often used for Fmoc group removal in alternative peptide synthesis strategies. peptide.comsigmaaldrich.com This stability allows for the selective deprotection and modification of the side chain at a later stage of a synthesis.
The most common transformation of the allyl group in this context is its removal to liberate the γ-carboxylic acid. This is typically achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger like morpholine, dimedone, or phenylsilane (B129415). sigmaaldrich.comrsc.org This selective deprotection allows for subsequent modifications, such as intramolecular cyclization to form lactams or intermolecular coupling to create branched peptides. peptide.comrsc.org
The carbon-carbon double bond of the allyl group is also amenable to a range of other chemical transformations, providing a handle for diverse functionalization.
Olefin Metathesis : This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes like the Grubbs catalysts, can be used to modify the allyl side chain. wikipedia.org Cross-metathesis with another alkene can introduce new functional groups or extend the side chain. researchgate.netresearchgate.net Ring-closing metathesis (RCM) can be employed to form cyclic structures if a second alkene is present in the molecule. wikipedia.orgresearchgate.net
Dihydroxylation : The alkene can be converted into a vicinal diol using reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). beilstein-journals.orgresearchgate.net This introduces two hydroxyl groups, which can be further functionalized.
Oxidative Cleavage : Treatment with ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively, providing another route to side-chain modification.
Hydrogenation : Catalytic hydrogenation can reduce the double bond to a propyl group, should a saturated side chain be desired. researchgate.net
Table 2: Representative Reactions of the Allyl Group
| Reaction Type | Typical Reagents | Functional Group Transformation |
|---|---|---|
| Deprotection (Allylolysis) | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Allyl ester → Carboxylic acid rsc.org |
| Cross-Metathesis | Grubbs Catalyst, Alkene partner | Allyl group → Extended/functionalized alkene side chain researchgate.netresearchgate.net |
| Dihydroxylation | OsO₄, NMO | Alkene → Vicinal diol beilstein-journals.org |
| Hydrogenation | H₂, Pd/C | Alkene → Alkane (Propyl group) researchgate.net |
Side-Chain Functionalization Strategies for Glutamic Acid Derivatives
The development of novel side-chain functionalization strategies for glutamic acid and its derivatives is an active area of research, aiming to create non-natural amino acids for various applications, including the synthesis of peptidomimetics and bioactive compounds. acs.org
One modern approach involves the photoinduced decarboxylative radical addition . acs.orgnih.govthieme-connect.com This method allows for the functionalization of the side chain of glutamic acid derivatives under mild conditions without racemization. nih.govacs.org The reaction typically involves the generation of an alkyl radical from the side-chain carboxylic acid, which then adds to an electron-deficient alkene, forming a new carbon-carbon bond and extending the side chain. acs.org
Olefin cross-metathesis provides another powerful tool for side-chain modification. acs.org Starting with an alkene-containing side chain, such as the allyl group in this compound, this reaction allows for the introduction of a wide variety of functionalized fragments. researchgate.net This strategy has been used to synthesize glutamic acid homologues and C-glycosyl amino acids. researchgate.net
Other strategies often involve multi-step sequences starting from chiral precursors. For example, functionalized glutamic acid derivatives can be synthesized from other amino acids like serine or from chiral pool molecules such as pyroglutamic acid. beilstein-journals.orgresearchgate.net These methods include reactions like hydroxylation, alkylation of enolates, and conjugate additions to introduce new functionalities at specific positions on the side chain. beilstein-journals.orgresearchgate.net
Table 3: Comparison of Side-Chain Functionalization Strategies
| Strategy | Key Reaction | Starting Moiety | Key Features |
|---|---|---|---|
| Photoinduced Decarboxylation | Radical addition to an alkene | Side-chain carboxylic acid | Mild, radical-based C-C bond formation; avoids racemization. acs.orgthieme-connect.com |
| Olefin Cross-Metathesis | Ru-catalyzed alkene exchange | Side-chain alkene (e.g., allyl) | Versatile for introducing diverse functional groups and chain extension. researchgate.netacs.org |
| Chiral Pool Synthesis | Various (e.g., hydroxylation, alkylation) | Pyroglutamic acid, Serine, etc. | Utilizes existing chirality to build complex, stereodefined side chains. beilstein-journals.orgresearchgate.net |
Analytical and Characterization Methodologies in Research Context
Advanced Spectroscopic Techniques for Structural Elucidation of Derived Complex Molecules
The unambiguous determination of the structure of complex molecules derived from BOC-D-GLU(OALL)-OH is paramount. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular framework at the atomic level. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to confirm the incorporation of the glutamic acid residue and the integrity of the protecting groups or subsequent modifications. For instance, in a synthesized peptide containing an allyl-protected glutamic acid residue, the characteristic signals in the ¹H NMR spectrum, such as the multiplet for the allyl group's methine proton around δ 5.8-6.0 ppm and the terminal vinyl protons between δ 5.2-5.3 ppm, confirm the presence of the allyl ester. nih.govrsc.org Similarly, the singlet for the Boc group typically appears around δ 1.4-1.5 ppm. nih.gov Upon successful coupling and subsequent deprotection steps, the disappearance of these signals and the appearance of new characteristic resonances provide clear evidence of the chemical transformation. chemrxiv.org For larger, more complex peptides, multidimensional NMR techniques are crucial for assigning specific proton and carbon signals, confirming the amino acid sequence, and even providing insights into the three-dimensional conformation of the molecule in solution. researchgate.netchemrxiv.org
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of synthetic intermediates and final products with high accuracy. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. nih.govnih.gov High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides the exact mass of a molecule, allowing for the determination of its elemental composition and confirming that the correct product has been formed. rsc.org For example, in the synthesis of a macrocyclic peptide, ESI-MS can be used to verify the mass of the final product, confirming successful cyclization. nih.gov
| Technique | Application in Characterizing this compound Derivatives | Typical Observations and Data |
| ¹H NMR | Confirmation of protecting group presence/removal and amino acid incorporation. | - Boc group: Singlet at ~δ 1.4-1.5 ppm. - Allyl group: Multiplets at ~δ 5.2-6.0 ppm. - Peptide backbone: Amide protons (δ ~7-9 ppm) and α-protons (δ ~4-5 ppm). nih.govchemrxiv.org |
| ¹³C NMR | Verification of the carbon skeleton of the synthesized molecule. | - Carbonyl carbons: Signals in the δ 170-175 ppm region. - Boc and Allyl carbons: Characteristic signals confirming protecting groups. nih.govrsc.org |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, sequential assignment of amino acids, and conformational analysis. | Correlation peaks establishing connectivity between protons and carbons, confirming the peptide sequence and structure. researchgate.netchemrxiv.org |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate molecular weight determination and confirmation of elemental composition. | Provides the exact mass of the synthesized molecule, often with a precision of a few parts per million (ppm), confirming the expected chemical formula. rsc.org |
| MALDI-TOF MS | Analysis of crude and purified peptides, especially from solid-phase synthesis. | Provides the molecular weight of the target peptide, often used to quickly assess the outcome of a synthesis. nih.gov |
Chromatographic Purification Strategies for Synthetic Intermediates and Products
The synthesis of complex molecules often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Chromatographic techniques are therefore essential for the isolation and purification of both synthetic intermediates and the final products.
Flash Column Chromatography on silica (B1680970) gel is a standard method for purifying organic-soluble intermediates. rsc.org For example, after the esterification of BOC-D-GLU-OH with allyl alcohol, flash chromatography can be employed to separate the desired γ-allyl ester from any di-substituted product or unreacted starting material. nih.gov The choice of solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized using Thin-Layer Chromatography (TLC) to achieve the best separation. rsc.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of final peptide products, especially those synthesized via solid-phase peptide synthesis (SPPS). researchgate.netthieme.de The crude peptide, after cleavage from the solid support, is dissolved in an appropriate solvent and injected onto an HPLC column, commonly a C18 or C4 bonded silica column. nih.govnih.gov A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components based on their hydrophobicity. nih.govthieme.de The fractions containing the pure product, as determined by UV detection, are collected and lyophilized to obtain the final, purified peptide. nih.gov The purity of the final product is also assessed by analytical RP-HPLC. nih.gov
| Chromatographic Technique | Stage of Synthesis | Typical Stationary Phase | Typical Mobile Phase System | Purpose |
| Flash Column Chromatography | Purification of intermediates | Silica Gel | Gradient of non-polar/polar organic solvents (e.g., Hexane/Ethyl Acetate) | Isolate the desired intermediate from byproducts and unreacted starting materials. nih.govrsc.org |
| Preparative RP-HPLC | Purification of final crude peptide | C18 or C4 bonded silica | Water/Acetonitrile gradient with 0.1% TFA | Isolate the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities. nih.govnih.gov |
| Analytical RP-HPLC | Purity assessment of the final product | C18 or C4 bonded silica | Water/Acetonitrile gradient with 0.1% TFA | Determine the purity of the final peptide product, typically aiming for >95%. nih.gov |
Purity and Reaction Monitoring in Multi-Step Organic Syntheses
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions in solution-phase synthesis and for analyzing the completeness of coupling and deprotection steps in SPPS. dntb.gov.ua A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated spots are visualized, for example, under UV light or by staining with reagents like ninhydrin (B49086), which detects free primary amines. dntb.gov.ua The disappearance of a starting material spot and the appearance of a new product spot indicate the progression of the reaction. In SPPS, a negative ninhydrin test (no color change) after a coupling step indicates that all free amines have reacted, signaling the completion of the reaction. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for monitoring complex reactions, as it can separate the components of a mixture and provide their molecular weights simultaneously. It is frequently used to analyze the crude product after cleavage from the resin in SPPS to quickly identify the desired product and any major impurities.
The Kaiser test is a specific colorimetric test used extensively in SPPS to detect the presence of free primary amines on the resin-bound peptide. csic.es A positive test (intense blue color) after a deprotection step confirms the successful removal of the N-terminal protecting group, while a negative test after a coupling reaction indicates its completion. csic.es
| Monitoring Technique | Purpose | Typical Application | Principle |
| Thin-Layer Chromatography (TLC) | To follow the course of a reaction and determine the appropriate conditions for column chromatography. | Monitoring solution-phase synthesis steps and checking for reaction completion in SPPS. dntb.gov.ua | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. dntb.gov.ua |
| Kaiser Test | To detect the presence of free primary amines in SPPS. | Confirming the completion of N-terminal deprotection (positive test) and coupling (negative test) steps. csic.es | Ninhydrin reacts with primary amines to produce a characteristic blue color. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To analyze crude reaction mixtures and confirm the identity of products. | Assessing the outcome of a synthesis by separating components and determining their molecular weights. researchgate.net | Combines HPLC separation with mass spectrometric detection. researchgate.net |
Future Directions and Emerging Research Applications
Potential in High-Throughput Combinatorial and Parallel Synthesis Libraries
The strategic design of BOC-D-GLU(OALL)-OH, featuring two distinct and orthogonally removable protecting groups, makes it exceptionally well-suited for high-throughput combinatorial and parallel synthesis methodologies. These techniques are fundamental to modern drug discovery, allowing for the rapid generation and screening of vast libraries of compounds to identify new therapeutic leads. justia.comresearchgate.net
The core advantage of this compound lies in its compatibility with Solid-Phase Peptide Synthesis (SPPS). In a typical workflow, the peptide backbone is assembled using standard Boc or Fmoc chemistry. The Boc group of the N-terminus is removed with acid, while the side-chain allyl ester remains intact. iris-biotech.dersc.org At any desired step, the allyl group can be selectively cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), without disturbing the N-terminal Boc group or other acid-labile side-chain protectors. rsc.orgrsc.orgnih.gov
This selective deprotection of the glutamic acid side chain opens a gateway for diversification. It allows for a specific reaction at this site, such as amide bond formation, esterification, or the attachment of various molecular scaffolds. When combined with techniques like split-and-pool synthesis, this enables the creation of "one-bead-one-compound" (OBOC) libraries containing thousands to millions of unique peptide derivatives. nih.govchemrxiv.orgnih.gov For example, after synthesizing a core peptide sequence on a resin, the resin can be split into multiple portions. The allyl group is then removed, and a different building block is coupled to the exposed side-chain carboxyl group in each portion, generating a library of peptides with diverse functionalities at a specific position. This approach is also highly effective for the on-resin synthesis of cyclic peptides, where the deprotected side chain can be cyclized with the N-terminus or another side chain. rsc.orgnih.gov
Table 1: Hypothetical Parallel Synthesis Scheme Using this compound
| Step | Action | Description | Purpose |
| 1 | Core Peptide Synthesis | Assemble a linear peptide sequence on a solid support resin using standard SPPS. Incorporate this compound at the desired position. | Create the common scaffold for the library. |
| 2 | Resin Division (Split) | Divide the resin from Step 1 into multiple reaction vessels (e.g., Vessels A, B, C). | Prepare for parallel diversification. |
| 3 | Selective Deprotection | Treat the resin in all vessels with a palladium catalyst (e.g., Pd(PPh3)4) to remove the allyl protecting group from the glutamic acid side chain. rsc.orgrsc.org | Expose the side-chain carboxyl group for modification. |
| 4 | Diversification Coupling | Couple a unique building block to the exposed side chain in each vessel (e.g., Amine A in Vessel A, Amine B in Vessel B, Amine C in Vessel C). | Generate structural diversity within the library. |
| 5 | Resin Recombination (Pool) | Combine the resin from all vessels. | Create a single library of diverse compounds for screening. |
| 6 | Global Deprotection & Cleavage | Treat the pooled resin with a strong acid (e.g., TFA) to remove N-terminal Boc groups, other side-chain protecting groups, and cleave the peptides from the resin. | Release the final library of purified peptides. |
Exploration in Novel Chemical Biology Probes and Tools
Chemical biology relies on the design and synthesis of specialized molecules, or "probes," to study and manipulate biological systems in real-time. The unique properties of this compound make it a powerful precursor for constructing sophisticated chemical probes to investigate complex biological questions. whiterose.ac.ukiris-biotech.de
The ability to selectively unmask the gamma-carboxyl group of the glutamic acid residue while the rest of the peptide remains protected is the key enabling feature. peptide.com This exposed "handle" allows for the precise, site-specific attachment of a wide array of functional reporters and tags. These can include:
Fluorophores: For tracking the localization and dynamics of peptides or proteins within living cells using fluorescence microscopy.
Biotin Tags: For affinity purification, allowing researchers to isolate binding partners of the peptide from complex cellular lysates.
Cross-linking Agents: To covalently trap and identify transient protein-protein interactions.
Radioisotopes: For use in imaging techniques like Positron Emission Tomography (PET) to monitor the distribution of a peptide-based agent in vivo. Research has demonstrated the synthesis of PET imaging agents from protected glutamic acid derivatives for cancer detection. plos.org
Photo-cages: To create "caged" peptides that are inactive until activated by light, providing precise temporal and spatial control over biological activity.
By incorporating this compound into a peptide sequence that mimics a substrate or binding motif, highly specific probes can be developed. For instance, a peptide designed to bind to the active site of a particular enzyme could be modified with a fluorescent tag via the glutamic acid side chain. This would allow for the direct visualization of enzyme activity or the screening of potential inhibitors. researchgate.net This approach transforms a simple peptide into a powerful tool for elucidating biological function and for applications in diagnostics and drug discovery. lookchem.comchemimpex.com
Table 2: Examples of Chemical Biology Probes Derivable from this compound
| Probe Type | Functional Moiety Attached to Glu Side Chain | Research Application |
| Fluorescent Probe | A fluorophore (e.g., Fluorescein, Rhodamine) | Visualize peptide localization in cells; study protein-protein interactions via FRET. iris-biotech.de |
| Affinity Probe | Biotin | Isolate and identify binding partners from cell extracts (pull-down assays). |
| Photo-Crosslinking Probe | A photo-reactive group (e.g., Benzophenone, Diazirine) | Covalently capture and identify interacting proteins upon UV light exposure. |
| PET Imaging Agent | A chelator for a radioisotope (e.g., 18F, 64Cu) | Non-invasively image the distribution of the peptide in a living organism. plos.org |
| Enzyme Substrate Probe | A FRET pair (donor and quencher) flanking a cleavage site | Monitor enzyme activity in real-time by measuring changes in fluorescence. |
Advances in Sustainable and Efficient Synthetic Routes for this compound and Its Derivatives
While peptide synthesis is a powerful technology, traditional methods, particularly on a large scale, generate significant amounts of hazardous waste from solvents and reagents. frontiersin.org Consequently, a major focus of modern chemical research is the development of greener, more sustainable, and efficient synthetic methodologies. These principles are being actively applied to the production of amino acid derivatives like this compound.
Future research in this area is likely to focus on several key strategies:
Greener Solvents: Reducing the reliance on traditional polar aprotic solvents like N,N-dimethylformamide (DMF), which faces increasing regulatory scrutiny. Research is exploring more benign alternatives or even aqueous conditions for peptide synthesis. sci-hub.se
Catalytic Efficiency: Improving the efficiency and reusability of catalysts required for synthesis, particularly the palladium catalysts used for allyl group removal. This includes developing catalysts that work at lower loadings or can be easily recovered and reused, minimizing heavy metal waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups or developing more efficient coupling reagents that generate less waste.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry can offer improved safety, efficiency, and scalability, with better control over reaction parameters and reduced solvent usage.
Enzymatic Synthesis: Exploring the use of enzymes for specific steps, such as the introduction or removal of protecting groups. Enzymes operate under mild, aqueous conditions and offer high selectivity, presenting an ideal but challenging green alternative to traditional chemical methods.
Recent work has highlighted simple, low-cost routes to other complex building blocks like O-glycosylated amino acids, demonstrating that economical and efficient synthesis is achievable. nih.gov Applying similar innovative approaches to the synthesis of this compound and its derivatives will be crucial for making these valuable research tools more accessible and environmentally sustainable.
Table 3: Comparison of Synthetic Approaches
| Feature | Traditional Synthetic Route | Emerging Sustainable Route |
| Solvents | Heavy reliance on DMF, DCM. sci-hub.se | Use of greener solvents (e.g., 2-MeTHF), ionic liquids, or aqueous media. |
| Catalysis | Stoichiometric reagents; single-use palladium catalysts for deallylation. nih.gov | Lower catalyst loadings, recyclable catalysts, or biocatalysis. |
| Protecting Groups | Standard protecting groups requiring harsh cleavage conditions (e.g., TFA). frontiersin.org | Development of novel, milder, or transient protecting groups. sci-hub.se |
| Process | Batch processing with significant manual handling and large solvent volumes. | Continuous flow chemistry for improved efficiency and reduced waste. |
| Waste Profile | High volume of toxic organic and acid waste. | Reduced waste streams; focus on recyclable materials. |
Q & A
Q. What are the critical considerations for optimizing the synthesis of BOC-D-GLU(OALL)-OH in a laboratory setting?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to maximize yield and purity. For example, the use of benzyl (OBzl) ester protection in this compound necessitates anhydrous conditions to prevent hydrolysis . Characterization via NMR (e.g., verifying the absence of diastereomers) and HPLC (to confirm >95% purity) is essential. Refer to CAS RN 13574-13-5 for standardized protocols .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is contingent on storage at 2–8°C in airtight, light-resistant containers to prevent degradation of the tert-butoxycarbonyl (BOC) and allyl (OAll) protecting groups . Pre-experiment assessments, such as TLC or mass spectrometry, should confirm compound integrity. For long-term storage, lyophilization under inert gas (e.g., argon) is recommended.
Q. What analytical techniques are most reliable for characterizing this compound post-synthesis?
- Methodological Answer : A multi-technique approach is advised:
- NMR Spectroscopy : Confirm stereochemical integrity (D-configuration) and absence of side products via H and C spectra .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with UV detection at 220 nm .
- Elemental Analysis : Validate empirical formula (CHNO) and rule out residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the reactivity of this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from differences in experimental setups. To address this:
- Systematic Replication : Reproduce prior studies using identical buffers (e.g., phosphate vs. Tris) and pH ranges (3.0–9.0) .
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at specific wavelengths (e.g., 260 nm for allyl group cleavage) .
- Meta-Analysis : Apply statistical tools (ANOVA or regression models) to compare datasets from multiple sources, ensuring alignment with CAS RN 13574-13-5 .
Q. What experimental designs are suitable for studying the chiral purity of this compound in peptide coupling reactions?
- Methodological Answer : Use enantioselective chromatography (e.g., Chiralpak IC column) to separate D/L-glutamic acid derivatives post-coupling . Couple this with kinetic resolution experiments under varying coupling agents (e.g., HATU vs. DCC) to assess racemization propensity. Validate results via circular dichroism (CD) spectroscopy to confirm retention of D-configuration .
Q. How can computational modeling enhance the understanding of this compound’s conformational behavior in solution?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to model solvation effects in polar (water) and nonpolar (DMSO) solvents. Compare simulated H NMR chemical shifts with experimental data to validate torsional angles and hydrogen-bonding patterns . Parameterize force fields using density functional theory (DFT) calculations at the B3LYP/6-31G* level .
Q. What strategies mitigate challenges in reproducing this compound-based peptide synthesis across laboratories?
- Methodological Answer : Standardize protocols using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Detailed Reporting : Document all synthetic steps, including solvent purity, reaction time, and temperature gradients .
- Collaborative Validation : Share samples with independent labs for cross-testing via round-robin experiments .
- Open Data : Publish raw HPLC traces, NMR spectra, and crystallographic data in supplementary materials to enable direct comparison .
Methodological Frameworks for Research Design
Q. How can the PICO framework be adapted to formulate hypotheses about this compound’s biological activity?
- Methodological Answer : Define:
- Population (P) : Specific cell lines (e.g., HEK293) or enzymatic targets (e.g., glutaminase).
- Intervention (I) : Dose-dependent treatment with this compound.
- Comparison (C) : Untreated controls or L-configuration analogs.
- Outcome (O) : Quantify IC values or metabolic flux via LC-MS .
Use this framework to design dose-response assays and ensure statistical power (e.g., n ≥ 3 replicates) .
Q. What criteria should guide the selection of primary literature when reviewing this compound’s applications in glycopeptide research?
- Methodological Answer : Prioritize peer-reviewed studies with:
- Full Experimental Disclosure : Detailed synthetic protocols and spectral data .
- Reproducibility Flags : Citations to CAS RNs or institutional repositories for raw data .
- Impact Metrics : High citation counts in journals like Organic Letters or Journal of Medicinal Chemistry .
Avoid non-peer-reviewed sources (e.g., ) per evidence guidelines .
Data Analysis and Interpretation
Q. How should researchers address variability in NMR spectral data for this compound across studies?
- Methodological Answer :
Normalize data using internal standards (e.g., TMS) and calibrate instruments with certified reference materials. Apply principal component analysis (PCA) to identify outlier spectra caused by solvent impurities or temperature fluctuations . Cross-validate with independent techniques like IR spectroscopy or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
